molecular formula C22H25ClN2O5S B11510414 6-butyl 8-ethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

6-butyl 8-ethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11510414
M. Wt: 465.0 g/mol
InChI Key: DREVKQGQUUGQSU-UHFFFAOYSA-N
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Description

6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various substituents such as butyl, ethyl, amino, chlorophenyl, and carboxylate groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then fused with a pyridine ring. The introduction of various substituents such as butyl, ethyl, amino, and chlorophenyl groups is achieved through specific reactions like alkylation, amination, and chlorination. The final step involves the formation of the carboxylate groups through esterification or carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common solvents used in the synthesis include dimethylformamide (DMF), dichloromethane (DCM), and ethanol. Catalysts such as palladium or copper may be employed to facilitate certain reactions.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: Compounds with similar thiazole and pyridine ring structures.

    Chlorophenyl Derivatives: Compounds containing chlorophenyl groups with various substituents.

    Carboxylate Derivatives: Compounds with carboxylate groups attached to different ring systems.

Uniqueness

The uniqueness of 6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

6-O-butyl 8-O-ethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C22H25ClN2O5S/c1-4-6-11-30-21(27)16-15(13-7-9-14(23)10-8-13)17(22(28)29-5-2)20-25(18(16)24)19(26)12(3)31-20/h7-10,12,15H,4-6,11,24H2,1-3H3

InChI Key

DREVKQGQUUGQSU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N2C(=O)C(SC2=C(C1C3=CC=C(C=C3)Cl)C(=O)OCC)C)N

Origin of Product

United States

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